3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Description
Chemical Structure and Properties
The compound 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine (CAS: 1228014-21-8) is a pyridine derivative featuring a bromo substituent at position 3, a methyl group at position 2, and a 1,2,4-triazole ring tethered to a tetrahydropyran (THP) group at position 4. Its molecular formula is C₁₃H₁₅BrN₄O, with a molecular weight of 323.20 g/mol . The THP group enhances solubility and metabolic stability, making it a candidate for pharmaceutical applications, particularly in anti-inflammatory drug synthesis .
Properties
IUPAC Name |
3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWUEBSDRAFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that incorporates both pyridine and triazole moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅BrN₄O. The compound features:
- A bromine atom at the 3-position of the pyridine ring.
- A methyl group at the 2-position of the pyridine ring.
- A triazole ring substituted with a tetrahydro-2H-pyran group.
This structural arrangement may confer various biological properties associated with both triazole and pyridine derivatives, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives often exhibit significant antifungal and antibacterial activities. For instance, studies on similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could also possess antimicrobial properties .
Anticancer Potential
The biological activity of triazole derivatives extends to anticancer effects. Various studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For example, triazole-thione derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with significant cytotoxic effects . Given its structural similarity to these compounds, it is plausible that this compound may exhibit similar anticancer properties.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) of compounds similar to this compound has been explored in various studies. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups often enhances biological activity.
- Ring Modifications : Alterations in the triazole or pyridine rings can significantly affect potency and selectivity against biological targets .
Case Study 1: Antimicrobial Testing
A study evaluated related pyridine-triazole compounds for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with similar functional groups to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
| 3-Bromo Derivative | TBD | TBD |
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines, a related compound demonstrated IC50 values indicating potent anticancer activity. The study suggested that structural features such as the presence of the tetrahydropyran group could enhance cellular uptake and interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 10 |
| Compound D | Bel7402 | 15 |
| 3-Bromo Derivative | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues
Structural analogs share the pyridine-triazole core but differ in substituents and appended moieties. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences :
- Substituent Diversity : The target compound’s THP group contrasts with analogs bearing cyclopropyl-pyrrole (101) or phenyl-imidazole moieties (2). These modifications influence lipophilicity and target binding .
- Heterocycle Variations : Replacement of 1,2,4-triazole with 1,2,3-triazole () or imidazo[4,5-b]pyridine () alters electronic properties and steric bulk, impacting biological activity .
Physicochemical Properties
- Solubility : The THP group in the target compound improves aqueous solubility (LogP = 1.8) compared to analogs with phenyl groups (LogP > 3.5) .
- Metabolic Stability : THP protection reduces hepatic clearance (t₁/₂ = 4.2 h) versus unprotected triazoles (t₁/₂ = 1.5 h) .
Table 2: Key Research Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
